molecular formula C36H30N4O5S2 B2822413 N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide CAS No. 392251-65-9

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide

Cat. No.: B2822413
CAS No.: 392251-65-9
M. Wt: 662.78
InChI Key: NLBSLLXNMJAEGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide is a bis-thiazole derivative featuring two identical 4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl moieties interconnected via a phenoxy-benzamide scaffold.

Properties

IUPAC Name

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-[4-[[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30N4O5S2/c1-21-17-25(9-15-31(21)43-3)29-19-46-35(37-29)39-33(41)23-5-11-27(12-6-23)45-28-13-7-24(8-14-28)34(42)40-36-38-30(20-47-36)26-10-16-32(44-4)22(2)18-26/h5-20H,1-4H3,(H,37,39,41)(H,38,40,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBSLLXNMJAEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=NC(=CS5)C6=CC(=C(C=C6)OC)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C36H30N4O5S2C_{36}H_{30}N_{4}O_{5}S^{2}, with a molecular weight of 662.78 g/mol. The structure features a thiazole ring, methoxy-substituted phenyl groups, and a carbamoyl linkage, which are critical for its biological activity.

The biological activity of this compound is largely attributed to its structural components:

  • Thiazole Ring : Known for its ability to interact with various biological targets, the thiazole moiety is essential for cytotoxic activity against cancer cells.
  • Methoxy Groups : These groups enhance lipophilicity and can improve the compound's ability to penetrate cellular membranes.
  • Phenoxy Linkage : This structural feature may contribute to the modulation of enzyme activity and receptor interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown:

  • Cytotoxicity : The compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and A431 (skin cancer) cells. For instance, related thiazole derivatives have shown IC50 values as low as 1.61 µg/mL in similar assays .
CompoundCell LineIC50 (µg/mL)
N-[...]MCF-71.61
N-[...]A4311.98

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have indicated that it can inhibit the growth of several bacterial strains:

  • Mechanism : It likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways.
Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12

Structure-Activity Relationship (SAR)

The SAR analysis emphasizes the importance of specific functional groups in enhancing biological activity:

  • Methyl Substitution : The presence of methyl groups on the phenyl rings increases cytotoxicity.
  • Thiazole Presence : Essential for maintaining anticancer efficacy; modifications to this ring can significantly alter activity.
  • Carbamoyl Group : Enhances binding affinity to target proteins involved in cancer progression.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • In Vitro Studies : A study published in MDPI evaluated various thiazole derivatives and found that modifications significantly affected their anticancer activity . The findings suggest that compounds with electron-donating groups show enhanced potency.
  • Clinical Relevance : In preclinical models, derivatives similar to this compound have shown promise in reducing tumor size and improving survival rates in animal models.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Molecular Weight* Notable Properties
Target Compound Bis-thiazole-benzamide 4-Methoxy-3-methylphenyl, phenoxy linker ~692.8† High aromaticity, potential multivalent binding
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide Single thiazole 4-Methylphenyl, 5-phenyl ~431.5 Steric bulk, moderate solubility
3,4,5-Trimethoxy-N-(2-phenylthiazol-4-yl)benzamide Single thiazole Trimethoxybenzoyl ~393.4 CYP3A4 inhibition, metabolic stability
N-(2-Phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide Thiazolidinone 4-Oxo, chloro/fluoro substituents ~385.9 Hydrogen bonding, improved flexibility
2-Phenyl-4-(3,4,5-trimethoxyphenyl)thiazole Single thiazole Trimethoxyphenyl ~355.4 Microtubule targeting, high lipophilicity

*Estimated based on molecular formulae; †Calculated using PubChem tools.

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Thiazole vs. Thiazolidinone: Saturation (thiazolidinone) reduces aromaticity but introduces hydrogen-bonding capability . Methoxy Positioning: 3,4,5-Trimethoxy groups enhance enzyme inhibition compared to single methoxy substituents .
  • Synthetic Challenges :

    • Bis-thiazole systems require multi-step synthesis, as seen in and , involving coupling reactions and catalyst optimization.
    • Sulfonamide incorporation () necessitates sulfonyl chloride intermediates, increasing reaction complexity.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what reagents are critical for amide bond formation?

The synthesis typically involves multi-step reactions, starting with the formation of thiazole rings via cyclization of thiourea derivatives with α-halo ketones. Amide bonds are formed using coupling reagents like EDCl/HOBt or DCC in anhydrous solvents (e.g., DMF or THF). Key intermediates include 4-methoxy-3-methylphenyl-substituted thiazoles and benzoyl chloride derivatives. Reaction conditions (e.g., inert atmosphere, temperature control) are critical to avoid side reactions .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) confirms substituent positions and connectivity .
  • High-resolution mass spectrometry (HRMS) validates molecular weight .
  • HPLC or UPLC with UV detection ensures purity (>95% typically required for biological assays) .

Q. What biological activities are reported for structurally similar thiazole-benzamide derivatives?

Analogous compounds exhibit antibacterial activity (e.g., against E. coli and S. aureus), anticancer potential via kinase inhibition, and anti-inflammatory properties. Activity often correlates with electron-donating groups (e.g., methoxy) enhancing membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce impurities in large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require rigorous drying to prevent hydrolysis.
  • Catalyst screening : Triethylamine or DMAP accelerates amide coupling .
  • Scale-up considerations : Batch vs. flow chemistry may reduce exothermic risks. Evidence shows lower yields at >100 mmol scales due to byproduct accumulation (e.g., from incomplete coupling) .

Q. What methodologies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition?

  • Molecular docking : Predict binding affinity to target proteins (e.g., kinases) using software like AutoDock Vina. Validate with mutagenesis studies .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (e.g., KD) in real time .
  • Enzyme inhibition assays : Use fluorogenic substrates to measure IC50 values under physiological pH and temperature .

Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies?

  • Control experiments : Verify compound stability under assay conditions (e.g., DMSO stock solutions degrading over time).
  • Orthogonal assays : Compare results from cell-based vs. cell-free systems to rule out off-target effects.
  • Crystallography : Resolve 3D structures of compound-protein complexes to identify critical interactions missed in docking .

Q. What strategies are effective for modifying the compound to enhance bioavailability while retaining activity?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to improve solubility .
  • PEGylation : Attach polyethylene glycol chains to reduce renal clearance .
  • LogP optimization : Adjust methoxy or methyl substituents to balance hydrophobicity (target LogP ~2–4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.